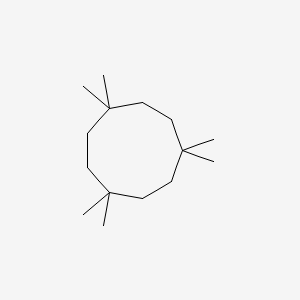
Cyclononane, 1,1,4,4,7,7-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclononane, 1,1,4,4,7,7-hexamethyl- is a chemical compound with the molecular formula C15H30 and a molecular weight of 210.4 g/mol It is a derivative of cyclononane, characterized by the presence of six methyl groups attached to the 1, 4, and 7 positions of the cyclononane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclononane, 1,1,4,4,7,7-hexamethyl- can be synthesized through the hydrogenation of tris-trans-homobenzene using platinum oxide (PtO2) as a catalyst at room temperature . The reaction yields a crystalline compound with a melting point of 85°C. The structure of the compound has been determined through crystal structure analysis, revealing a twisted boat-chair conformation with approximate D3 symmetry .
Industrial Production Methods
While specific industrial production methods for Cyclononane, 1,1,4,4,7,7-hexamethyl- are not widely documented, the synthesis process involving hydrogenation and the use of platinum catalysts can be scaled up for industrial applications. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclononane, 1,1,4,4,7,7-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a suitable catalyst.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with platinum or palladium catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Cyclononane, 1,1,4,4,7,7-hexamethyl- has several scientific research applications, including:
Chemistry: Used as a model compound to study the conformational properties of cycloalkanes and their derivatives.
Biology: Potential use in studying the interactions of hydrophobic molecules with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used as a precursor in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of Cyclononane, 1,1,4,4,7,7-hexamethyl- involves its interaction with molecular targets through hydrophobic interactions. The compound’s unique conformation allows it to fit into hydrophobic pockets of proteins or membranes, potentially altering their function or stability. The pathways involved in these interactions are primarily related to non-covalent bonding and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
Cyclononane: The parent compound without the methyl substitutions.
Cyclodecane: A similar cycloalkane with ten carbon atoms.
Cyclooctane: A cycloalkane with eight carbon atoms.
Uniqueness
Cyclononane, 1,1,4,4,7,7-hexamethyl- is unique due to its specific methyl substitutions, which impart distinct conformational properties and reactivity compared to its parent compound and other cycloalkanes. The twisted boat-chair conformation and the presence of multiple methyl groups make it an interesting subject for structural and reactivity studies.
Propiedades
Número CAS |
149331-19-1 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
1,1,4,4,7,7-hexamethylcyclononane |
InChI |
InChI=1S/C15H30/c1-13(2)7-9-14(3,4)11-12-15(5,6)10-8-13/h7-12H2,1-6H3 |
Clave InChI |
JSKJGDDEIMGOKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CCC(CC1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

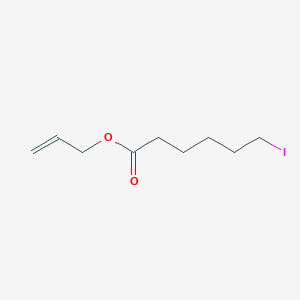
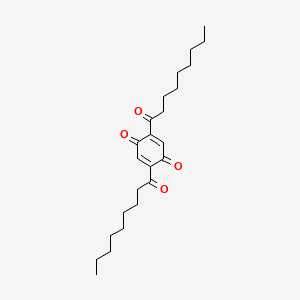
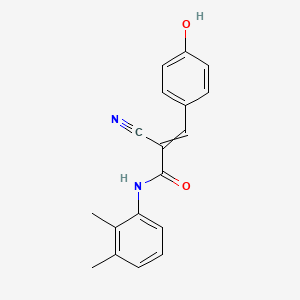
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
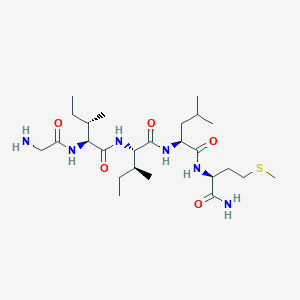

![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)


![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
